3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Mechanism of Action
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, have been shown to affect a broad range of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-3-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens for halogenation
Condensation: Alcohols, acid catalysts like sulfuric acid
Major Products Formed
Reduction: 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzoic acid
Substitution: Various substituted benzoic acids depending on the substituent introduced
Condensation: Esters of this compound
Scientific Research Applications
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
3-[(5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the nitro group, which may result in different biological activities.
3-[(5-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
3-[(1H-pyrazol-1-yl)methyl]benzoic acid: Lacks both the methyl and nitro groups, making it less complex
Uniqueness
The presence of both the methyl and nitro groups in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties .
Properties
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-5-11(15(18)19)13-14(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOQHVHOATSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357008 |
Source
|
Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491831-82-4 |
Source
|
Record name | 3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.